molecular formula C10H10BrClO3 B1276865 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid CAS No. 588681-98-5

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Cat. No.: B1276865
CAS No.: 588681-98-5
M. Wt: 293.54 g/mol
InChI Key: MVGAVLUYDJOUEP-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of phenoxyacetic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-chlorophenol.

    Esterification: The phenol is reacted with 2-methylpropanoic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification and Hydrolysis: The carboxylic acid group can participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to specific biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-chlorophenoxy)acetic acid
  • 2-(4-Bromo-2-chlorophenoxy)butanoic acid
  • 2-(4-Bromo-2-chlorophenoxy)propanoic acid

Uniqueness

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGAVLUYDJOUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407475
Record name 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588681-98-5
Record name 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588681-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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